molecular formula C7H13Br B6226945 6-bromo-2-methylhex-1-ene CAS No. 1974-89-6

6-bromo-2-methylhex-1-ene

Cat. No.: B6226945
CAS No.: 1974-89-6
M. Wt: 177.1
InChI Key:
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Description

6-Bromo-2-methylhex-1-ene: is an organic compound with the molecular formula C7H13Br . It is a brominated alkene, characterized by the presence of a bromine atom attached to the sixth carbon of a hexene chain, which also has a methyl group attached to the second carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-bromo-2-methylhex-1-ene can be achieved through the allylic bromination of 2-methylhex-1-ene. This process typically involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or heat . The reaction is carried out in a solvent like carbon tetrachloride (CCl4) , which helps to stabilize the bromine radicals formed during the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-methylhex-1-ene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form alcohols.

    Addition Reactions: The double bond in the hexene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Electrophilic Addition: Reagents such as bromine (Br2) or hydrogen bromide (HBr) in an inert solvent.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in a polar aprotic solvent.

Major Products:

    Substitution: Formation of 2-methylhex-1-en-6-ol.

    Addition: Formation of 6,6-dibromo-2-methylhexane.

    Elimination: Formation of 2-methylhex-1,5-diene.

Scientific Research Applications

6-Bromo-2-methylhex-1-ene is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: Potential use in the development of new drugs and therapeutic agents.

    Material Science: As a building block for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 6-bromo-2-methylhex-1-ene in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations . For example, in allylic bromination, the reaction proceeds through the formation of an allylic radical, which then reacts with bromine to form the final product . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

    6-Chloro-2-methylhex-1-ene: Similar structure but with a chlorine atom instead of bromine.

    2-Methylhex-1-ene: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    6-Bromo-2-methylhex-2-ene: Similar structure but with the double bond at a different position.

Uniqueness: 6-Bromo-2-methylhex-1-ene is unique due to the presence of both a bromine atom and a double bond, which allows it to participate in a wide range of chemical reactions. The position of the bromine atom also makes it a valuable intermediate in organic synthesis, as it can be selectively modified to introduce various functional groups.

Properties

CAS No.

1974-89-6

Molecular Formula

C7H13Br

Molecular Weight

177.1

Purity

95

Origin of Product

United States

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